2-Ethylhex-2-enol
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Overview
Description
2-Ethylhex-2-enol is a colorless liquid with a characteristic odor of water, alcohol, and ether. Its molecular formula is C8H16O, and it has a molecular weight of 128.21 g/mol . This compound is widely used in the chemical industry, primarily as a solvent and an additive due to its good solubility properties .
Mechanism of Action
Target of Action
It is known to be used as an intermediary for pharmaceutical and agrochemical production , suggesting that it may interact with a variety of biological targets depending on the specific context.
Biochemical Pathways
One study suggests that it may be involved in the degradation pathway of di(2-ethylhexyl) phthalate (dehp), where it is hydrolyzed to phthalic acid and 2-ethylhexanol, which are then assimilated into the tricarboxylic acid (tca) cycle .
Result of Action
Given its use as an intermediary in pharmaceutical and agrochemical production , it is likely that its effects would depend on the specific context of its use.
Biochemical Analysis
Biochemical Properties
2-Ethylhex-2-enol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of 2-(Chloromethyl)-1-butene, which is used in palladium (II)-catalyzed intramolecular tandem aminoalkylation . The nature of these interactions often involves the formation of intermediate compounds that facilitate further biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to altered biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Preparation Methods
2-Ethylhex-2-enol can be synthesized through an alcohol alkylation reaction. One common method involves reacting 2-hexenol with ethylene under basic conditions . The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of this compound .
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
2-Ethylhex-2-enol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can form 2-ethylhexanal.
Reduction: Reduction of this compound can yield 2-ethylhexanol.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethylhex-2-enol has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
2-Ethylhex-2-enol can be compared with other similar compounds such as 2-ethylhexanol and 2-hexen-1-ol:
2-Ethylhexanol: This compound is a saturated alcohol with similar solubility properties but lacks the double bond present in this compound.
The uniqueness of this compound lies in its ability to undergo keto-enol tautomerism, which enhances its reactivity and makes it suitable for a wide range of applications in chemical synthesis and industrial processes .
Properties
CAS No. |
50639-00-4 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-2-ethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6- |
InChI Key |
JSRFYJBJQPGAAA-VURMDHGXSA-N |
Isomeric SMILES |
CCC/C=C(/CC)\CO |
SMILES |
CCCC=C(CC)CO |
Canonical SMILES |
CCCC=C(CC)CO |
50639-00-4 | |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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